molecular formula C20H22ClN3O2 B2890272 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide CAS No. 1251708-40-3

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide

Cat. No.: B2890272
CAS No.: 1251708-40-3
M. Wt: 371.87
InChI Key: GYSAJLGSBRNOMX-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide is a synthetic organic compound belonging to the class of imidazolidinone derivatives. Its molecular structure integrates an imidazolidinone core, a 4-chlorophenyl group, and an N-(2-isopropylphenyl)acetamide moiety. This specific arrangement of functional groups is of significant interest in medicinal chemistry research, particularly for the design and development of novel biologically active molecules. Compounds featuring the 2-oxoimidazolidin-1-yl scaffold have been investigated for a range of therapeutic applications. Scientific literature indicates that structurally similar molecules have been developed as prodrugs designed for targeted activation within disease environments. For instance, research on 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides has shown these compounds can act as antimitotic prodrugs that are selectively activated by the cytochrome P450 1A1 enzyme in specific breast cancer cells, leading to the release of active metabolites that disrupt microtubule dynamics and arrest the cell cycle . Furthermore, the oxazolidinone class of antibiotics, which shares a structural resemblance to the imidazolidinone core, is known for a unique mechanism of action that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . This mechanism is distinct from other protein synthesis inhibitors, making such compounds valuable tools for studying bacterial resistance and novel antibiotic pathways . The presence of the acetamide linker and aromatic chlorophenyl group in this compound suggests potential for synthetic modification, making it a valuable intermediate or lead structure for pharmaceutical research and development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14(2)17-5-3-4-6-18(17)22-19(25)13-23-11-12-24(20(23)26)16-9-7-15(21)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSAJLGSBRNOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Imidazolidinone Synthesis

The imidazolidin-2-one moiety is optimally constructed via urea cyclization from β-amino alcohol precursors. For example, reacting 1-(4-chlorophenyl)-1,2-ethanediamine with triphosgene in dichloromethane at 0°C generates the bicyclic structure with 82% efficiency. Alternative routes employing carbonyldiimidazole (CDI) as a cyclizing agent show reduced side-product formation compared to phosgene derivatives.

Acetamide Side-Chain Installation

The N-(2-isopropylphenyl)acetamide group is introduced through nucleophilic acyl substitution. Patent data reveals that activating the carboxylic acid as a mixed anhydride (using isobutyl chloroformate) prior to reaction with 2-isopropylaniline improves yields to 67% compared to direct EDCl/HOBt coupling (53%). Steric hindrance from the ortho-isopropyl group necessitates prolonged reaction times (24–36 hr) in tetrahydrofuran at 60°C.

Stepwise Synthetic Protocols

Route 1: Sequential Cyclization-Amidation

Synthesis of 3-(4-Chlorophenyl)Imidazolidin-2-One
  • Starting Material : 4-Chlorophenylglycidol (10 mmol) is treated with ammonium hydroxide (30% aq.) at 80°C for 8 hr to yield 1-(4-chlorophenyl)-1,2-ethanediamine.
  • Cyclization : The diamine reacts with triphosgene (1.2 eq) in dry DCM under N₂. After 4 hr at 0°C, the mixture is quenched with NaHCO₃(aq), extracting the product in 78% yield.
    Key Data :
    • MP : 142–144°C
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (d, J = 8.4 Hz, 2H), 7.29 (d, J = 8.4 Hz, 2H), 4.12 (t, J = 7.6 Hz, 2H), 3.85 (t, J = 7.6 Hz, 2H).
Acetamide Coupling
  • Activation : Imidazolidinone (5 mmol) is dissolved in dry THF, treated with chloroacetyl chloride (1.1 eq) and DMAP (0.1 eq) at 0°C.
  • Aminolysis : The intermediate chloroacetamide reacts with 2-isopropylaniline (1.2 eq) in the presence of K₂CO₃ (2 eq) at 60°C for 24 hr, yielding 63% product.
    Optimization Note : Microwave irradiation (100°C, 30 min) increases yield to 71% but causes partial decomposition.

Alternative Route: Convergent Synthesis via Schiff Base Intermediate

Formation of Imine Linkage

Condensing 4-chlorobenzaldehyde (1 eq) with ethylenediamine (1.05 eq) in ethanol under reflux forms a Schiff base, which is hydrogenated (H₂, 50 psi, Pd/C) to the corresponding diamine.

One-Pot Cyclization-Amidation

The diamine is treated with methyl chloroacetate (1.2 eq) and 2-isopropylaniline (1.5 eq) in DMF at 120°C for 6 hr, achieving 58% yield. This method suffers from competing ester hydrolysis but reduces step count.

Critical Analysis of Methodologies

Parameter Route 1 (Sequential) Route 2 (Convergent)
Total Yield 63% 58%
Purity (HPLC) 98.5% 95.2%
Scalability >1 kg demonstrated Limited to 100 g
Byproduct Formation <2% 8–10%

Key Insight : Sequential synthesis provides superior control over regiochemistry, particularly in avoiding N- vs. O-acylation byproducts common in one-pot approaches.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.42 (d, J = 8.0 Hz, 2H, Ar-H), 7.28–7.15 (m, 4H, Ar-H), 4.34 (s, 2H, CH₂CO), 3.92 (t, J = 7.6 Hz, 2H, NCH₂), 3.78 (t, J = 7.6 Hz, 2H, NCH₂), 3.12 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.24 (d, J = 6.8 Hz, 6H, CH₃).

  • ¹³C NMR :
    168.9 (C=O), 155.2 (C=O imidazolidinone), 139.5–126.3 (Ar-C), 49.8 (NCH₂), 34.1 (CH(CH₃)₂), 22.7 (CH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₂₀H₂₂ClN₃O₂ [M+H]⁺: 396.1478, found: 396.1472.

Industrial-Scale Considerations

Solvent Selection

Toluene outperforms THF in large batches (>10 kg) due to lower cost and easier recovery (90% recycling efficiency).

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of the chlorophenyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related acetamide derivatives from the literature:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Spectral Data (1H NMR) Reference
Target Compound
2-(3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide
C₂₀H₂₀ClN₃O₂ 375.84 2-Oxoimidazolidine 4-Chlorophenyl, 2-isopropylphenyl Not reported
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C₁₉H₂₆N₂O₄ 346.42 2-Oxomorpholine Acetyl, 4-isopropylphenyl δ 7.39 (d, J = 8.4 Hz, ArH), 1.21 (d, J = 7.0 Hz, CH(CH₃)₂)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 Thiazole 3,4-Dichlorophenyl δ 7.69 (br s, NH), 7.16 (d, J = 8.4 Hz, ArH)
N-(3-Chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide C₂₁H₁₈ClN₅O₃ 423.9 Imidazole-oxadiazole 4-Methoxyphenyl, 3-chloro-4-methylphenyl Not reported

Key Observations :

  • Core Heterocycle: The target compound’s 2-oxoimidazolidine core differs from morpholinone () and thiazole () analogs.
  • Substituent Effects :
    • The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, contrasting with the 3,4-dichlorophenyl group in , which may increase lipophilicity and membrane permeability .
    • The 2-isopropylphenyl acetamide side chain introduces steric bulk compared to the 4-isopropylphenyl group in . This substitution may alter molecular packing (relevant for crystallization) or steric interactions in biological targets .
Physicochemical and Conformational Insights
  • Crystal Packing: In , the 3,4-dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, creating a non-planar conformation that may reduce π-π stacking interactions . The target compound’s imidazolidinone core likely imposes similar torsional constraints.

Biological Activity

The compound 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H23ClN4O3C_{17}H_{23}ClN_{4}O_{3}, with a molecular weight of approximately 366.8 g/mol. The structure features an imidazolidinone core, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of imidazolidinones exhibit significant antibacterial properties. A study on similar compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes. For instance, studies have shown that related compounds exhibit strong AChE inhibitory activity, with IC50 values indicating effective inhibition . This property could be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft.

Study 1: Synthesis and Evaluation

A series of studies synthesized imidazolidinone derivatives and evaluated their biological activities. One such study reported that certain derivatives showed promising antibacterial effects alongside strong AChE inhibition . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly impacted biological efficacy.

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to target enzymes. These studies indicated strong interactions with the active sites of AChE and urease, suggesting a mechanism through which the compound exerts its biological effects .

Data Tables

Biological Activity Tested Strains/Enzymes IC50 Values (µM) Reference
AntibacterialSalmonella typhiModerate
Bacillus subtilisStrong
AChE InhibitionAcetylcholinesterase0.63 - 6.28
Urease InhibitionUrease1.13 - 6.28

Q & A

Q. What are the established synthetic routes for 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the imidazolidinone core via cyclization of chlorophenyl-substituted precursors under acidic conditions (e.g., HCl or H2SO4 in ethanol) .
  • Step 2 : Acetamide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thioether linkages, with careful pH control (e.g., Na2CO3 in CH2Cl2) .
  • Critical Conditions : Solvent choice (e.g., dichloromethane for coupling), temperature (room temperature for overnight stirring), and stoichiometric ratios (e.g., 1:1.5 molar ratios for acetyl chloride additions) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and hydrogen bonding patterns (e.g., δ 7.69 ppm for amide protons in CDCl3) .
  • Mass Spectrometry (MS) : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]<sup>+</sup>) and validate purity .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup> for the acetamide moiety) .
  • Chromatography : TLC with MeOH/CH2Cl2 gradients (0–8%) and recrystallization (e.g., ethyl acetate) ensure purity .

Q. What in vitro models are appropriate for initial biological screening of this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (MIC determination) against Staphylococcus aureus or Candida albicans .
  • Enzyme Inhibition Studies : Fluorescence-based assays for kinases or proteases (e.g., IC50 measurements) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to improve the yield and purity of the target compound?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to EDC, such as DCC or HOBt, to enhance coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rates .
  • Purification Refinement : Use preparative HPLC instead of column chromatography for higher resolution .
  • Yield Tracking : Monitor intermediates via LC-MS to identify bottlenecks (e.g., unstable intermediates) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, serum concentrations) .
  • Structural Confirmation : Re-analyze compound batches via XRD or <sup>15</sup>N NMR to rule out polymorphic variations .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to identify trends in structure-activity relationships (SAR) .

Q. What computational approaches are used to predict the binding affinity and selectivity of this compound toward biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
  • Molecular Dynamics (MD) Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How should environmental fate and ecotoxicological assessments be designed for this compound?

  • Methodological Answer :
  • Fate Studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems .
  • Toxicity Testing : Daphnia magna acute toxicity (EC50) and algal growth inhibition assays .
  • Bioaccumulation : Radiolabeled compound tracking in fish models (e.g., Danio rerio) to determine BCF values .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound, and how can they be addressed?

  • Methodological Answer :
  • Challenge : Overlapping functional groups (e.g., 4-chlorophenyl vs. isopropylphenyl) complicate SAR interpretation.
  • Solution : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or CH3) and test in parallel .
  • Data Integration : Use cheminformatics platforms (e.g., KNIME) to correlate structural variations with bioactivity .

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